5-Fluoro-4-hydroxy-2-methylbenzonitrile
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Overview
Description
5-Fluoro-4-hydroxy-2-methylbenzonitrile is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group attached to a benzonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-hydroxy-2-methylbenzonitrile typically involves multi-step organic reactions. One common method is the halogenation of 2-methylbenzonitrile followed by hydroxylation and fluorination steps. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvents, temperature, and pressure are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-4-hydroxy-2-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst are often used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 5-Fluoro-4-hydroxy-2-methylbenzoic acid
Reduction: 5-Fluoro-4-hydroxy-2-methylbenzylamine
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
5-Fluoro-4-hydroxy-2-methylbenzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a fluorescent probe or a reagent in biochemical assays.
Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
5-Fluoro-4-hydroxy-2-methylbenzonitrile is similar to other fluorinated benzonitriles, such as 5-Fluoro-2-methylbenzonitrile and 4-Fluoro-2-methylbenzonitrile. the presence of the hydroxyl group in this compound makes it unique in terms of reactivity and potential applications. The hydroxyl group can participate in additional chemical reactions, such as hydrogen bonding and oxidation, which are not possible with the other compounds.
Comparison with Similar Compounds
5-Fluoro-2-methylbenzonitrile
4-Fluoro-2-methylbenzonitrile
2-Fluoro-4-hydroxybenzonitrile
3-Fluoro-4-hydroxybenzonitrile
This comprehensive overview provides a detailed understanding of 5-Fluoro-4-hydroxy-2-methylbenzonitrile, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-fluoro-4-hydroxy-2-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-5-2-8(11)7(9)3-6(5)4-10/h2-3,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLSSYZIJXEAJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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